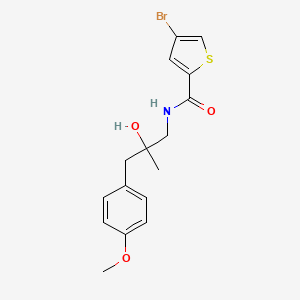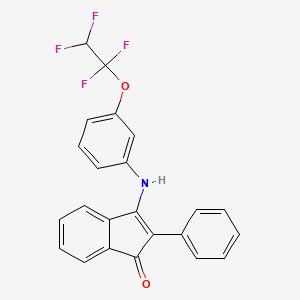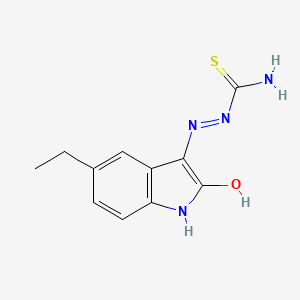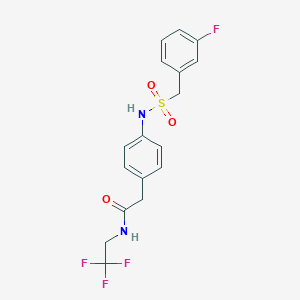
4-bromo-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Organic Synthesis and Drug Discovery
In the realm of organic synthesis, compounds like 4-bromo-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)thiophene-2-carboxamide serve as intermediates for synthesizing a wide array of biologically active molecules. For instance, such derivatives are crucial in synthesizing antagonists or modulators of cellular receptors. An example can be seen in the practical synthesis of an orally active CCR5 antagonist, where brominated intermediates play a key role in the reaction pathway, demonstrating the importance of such compounds in drug development processes (Ikemoto et al., 2005).
Material Science and Photostabilization
In material science, bromo-substituted thiophene derivatives are used for enhancing the photostabilization of materials such as poly(vinyl chloride) (PVC). The addition of thiophene derivatives, including those with bromo-substitutions, significantly reduces the photodegradation levels of PVC, showcasing their utility in extending the life of polymer materials under UV exposure (Balakit et al., 2015).
Molecular Electronics
Bromo-substituted compounds also find applications in the synthesis of molecular electronics, where they serve as building blocks for creating molecular wires and other components critical to developing nanoscale electronic devices. The synthesis protocols for such applications often involve the use of aryl bromides as precursors for constructing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting the role of bromo-substituted compounds in advancing molecular electronic technologies (Stuhr-Hansen et al., 2005).
properties
IUPAC Name |
4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-16(20,8-11-3-5-13(21-2)6-4-11)10-18-15(19)14-7-12(17)9-22-14/h3-7,9,20H,8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWULOMDSTOQZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC(=CS2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2653897.png)

![4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride](/img/structure/B2653902.png)
![2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2653903.png)
![Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/no-structure.png)

![N-(2,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2653907.png)

![3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2653912.png)
